6-Fluorchroman-2-carbonsäure

Übersicht

Beschreibung

6-Fluorochromane-2-carboxylic acid (6-FCA) is an organic compound with a molecular formula of C6H4FNO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as alcohols, ethers, and chloroform. 6-FCA is a useful reagent in organic synthesis and has been widely used in the production of pharmaceuticals, dyes, and other organic compounds. It is also used as a starting material for the synthesis of various fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

Chirale Bausteine in der Pharmaindustrie

Optisch reine 6-Fluorchroman-2-carbonsäuren (FCCAs) mit (S)- und (R)-Konfigurationen sind entscheidende chirale Bausteine in der pharmazeutischen Industrie . Die Produktion von (S)- und (R)-FCCAs hängt hauptsächlich von der chemischen Racematspaltung ab, die ein komplexer, ertragsarmer und stark umweltschädlicher Prozess ist .

Enzymatische Racematspaltungs-Methode

Es wurde eine praktische enzymatische Racematspaltungs-Methode für FCCAs entwickelt, die auf zwei Esterasen, EstS und EstR, basiert, die aus Geobacillus thermocatenulatus isoliert wurden . Unter Verwendung von racemischem Methyl-6-fluorchroman-2-carboxylat (MFCC) als Substrat in einem zweiphasigen wässrig-toluolischen System wurden (S)- und (R)-FCCAs durch EstS- und EstR-Katalyse hergestellt .

Sequenzielle Zweiphasen-Batch-Auftrennung

Es wurde eine innovative Methodik für die „sequenzielle Zweiphasen-Batch-Auftrennung“ von MFCC mit immobilisierten Zellen entwickelt . Bei jedem Batch muss nur die wässrige Phase ausgetauscht werden, um die immobilisierten Zellen von EstS oder EstR sequentiell zu wechseln und wiederum optisch reine FCCAs zu gewinnen .

Zwischenprodukt in Antitumor- und Antimykotika-Medikamenten

6-Fluorchroman-2-carbonsäure wird häufig als Zwischenprodukt bei der Herstellung von Antitumor- und Antimykotika-Medikamenten verwendet .

Synthese von Antihistaminika, Entzündungshemmern und Antiinfektiva

Diese Verbindung wird bei der Synthese von Antihistaminika, Entzündungshemmern und Antiinfektiva verwendet .

Ausgangsstoff für Naturstoffe

This compound wird als Ausgangsstoff zur Synthese mehrerer Naturstoffe wie Fucosterol, Laurinsäure und Neoflavonoiden verwendet .

Matrix-gestützte Laserdesorption/Ionisations-(MALDI)-Matrix

This compound kann als Matrix-gestützte Laserdesorption/Ionisations-(MALDI)-Matrix für die Spurenanalyse von Areca-Alkaloiden im menschlichen Plasma verwendet werden <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Wirkmechanismus

Target of Action

The primary targets of 6-Fluorochromane-2-carboxylic acid are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of 6-Fluorochromane-2-carboxylic acid, which is a pivotal chiral building block in the pharmaceutical industry .

Mode of Action

6-Fluorochromane-2-carboxylic acid interacts with its targets, the esterases EstS and EstR, in a specific manner. Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-6-Fluorochromane-2-carboxylic acids were produced by EstS and EstR catalysis . The highly enantioselective mechanisms were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathway involved in the action of 6-Fluorochromane-2-carboxylic acid is the enzymatic resolution of the compound. This process is based on the catalytic action of the esterases EstS and EstR . The downstream effects of this pathway include the production of optically pure (S) and ®-6-Fluorochromane-2-carboxylic acids .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics

Result of Action

The result of the action of 6-Fluorochromane-2-carboxylic acid is the production of optically pure (S) and ®-6-Fluorochromane-2-carboxylic acids . These compounds are pivotal chiral building blocks in the pharmaceutical industry .

Action Environment

The action of 6-Fluorochromane-2-carboxylic acid is influenced by the environment in which it is present. For instance, the enzymatic resolution of the compound is carried out in an aqueous–toluene biphasic system . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Safety and Hazards

Zukünftige Richtungen

The future directions for 6-Fluorochromane-2-carboxylic acid involve improving the production process. Currently, the production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, there is a need for more efficient and environmentally friendly production methods .

Biochemische Analyse

Biochemical Properties

The production of optically pure 6-Fluorochromane-2-carboxylic acids (FCCAs) has been achieved through enzymatic resolution methods based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions were revealed by molecular simulations .

Molecular Mechanism

It has been shown to undergo enzymatic reactions catalyzed by EstS and EstR, suggesting that it may interact with these enzymes at the molecular level .

Eigenschaften

IUPAC Name |

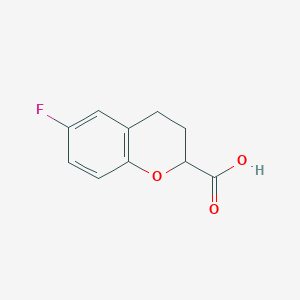

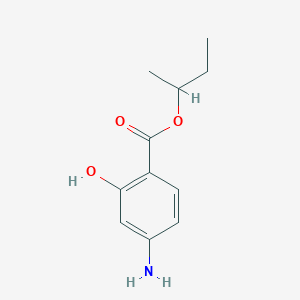

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJANLXCXMVFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209426 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99199-60-7, 129050-20-0 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

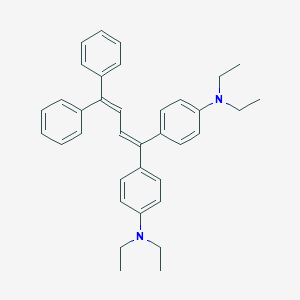

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)